Cyclobutanecarbonitrile, 1-(1-methylethenyl)-3-oxo-
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Overview
Description
3-oxo-1-(prop-1-en-2-yl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a nitrile group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-(prop-1-en-2-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-oxo-1-(prop-1-en-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-oxo-1-(prop-1-en-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-oxo-1-(prop-1-en-2-yl)cyclobutane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a pyridine ring instead of a prop-1-en-2-yl group.
2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a pyridine ring and a nitrile group but differs in the cyclobutane ring structure.
Uniqueness
3-oxo-1-(prop-1-en-2-yl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9NO |
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Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-oxo-1-prop-1-en-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c1-6(2)8(5-9)3-7(10)4-8/h1,3-4H2,2H3 |
InChI Key |
JHKFYWPUPJVICD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CC(=O)C1)C#N |
Origin of Product |
United States |
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